Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
A series of new thieno[2,3-d]pyrimidines were synthesized from ethyl 2-amino-5-ethylthiophene-3-carboxylate, showing inhibitory activities against the growth of plants such as Brassica napus and Echinochloa crusgalli at specific dosages. This highlights the compound's potential use in agricultural research as a herbicide or growth regulator (Tao Wang et al., 2010).
Dye Synthesis
Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate derivatives have been synthesized for use as disperse dyes, offering good to excellent fastness properties on polyester fabrics. This research provides insights into the use of thiophene derivatives in textile dyeing, highlighting the versatility of these compounds in industrial applications (O. Iyun et al., 2015).
Photophysical Properties
The study of tandem photoarylation-photoisomerization of halothiazoles synthesized ethyl 2-arylthiazole-5-carboxylates and investigated their photophysical properties. These compounds have been identified as potential singlet-oxygen sensitizers, which could have implications for the development of photosensitizers in medical and industrial applications (M. Amati et al., 2010).
Pharmaceutical Applications
Several studies have focused on the synthesis of thiophene derivatives for pharmaceutical applications. For example, novel thiophene and benzothiophene derivatives were synthesized and evaluated for their anti-cancer properties, with some compounds showing significant activity against tumor cell lines (R. Mohareb et al., 2016). Additionally, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for in vitro antitumor activity, demonstrating potential anticancer activity (H. El-Subbagh et al., 1999).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(2-chloropropanoylamino)-5-ethylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-4-8-6-9(12(16)17-5-2)11(18-8)14-10(15)7(3)13/h6-7H,4-5H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIXXSGYQWKKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C(C)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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